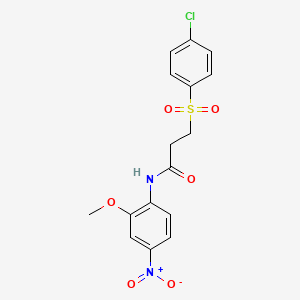
3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide, also known as CPSP, is a chemical compound that has been extensively studied for its potential use in various research applications. CPSP is a member of the sulfonamide family of compounds and has been shown to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
1. Polymer Synthesis and Characterization
3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide has been explored in the synthesis of thermally stable polymers. Studies demonstrate the potential of related compounds in forming poly(imide amide benzimidazole) copolymers, showcasing their solubility and thermal stability properties. These polymers exhibit amorphous structures with high glass-transition temperatures and significant thermal degradation resistance, indicating their potential for high-temperature applications (Wang & Wu, 2003).
2. Cancer Research
Sulfonamide derivatives, related to 3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide, have been synthesized and evaluated for their potential in cancer treatment. These compounds demonstrated significant pro-apoptotic effects in various cancer cell lines by activating specific genes and pathways, highlighting their relevance in oncological research (Cumaoğlu et al., 2015).
3. Docking Studies in Drug Development
In the field of drug development, docking studies using derivatives of 3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide have provided insights into the molecular interactions within enzyme active sites. These studies are crucial for understanding the mechanism of action of potential drug candidates, particularly as COX-2 inhibitors (Al-Hourani et al., 2015).
4. Environmental Pollutant Degradation
Research has also focused on the degradation of environmental pollutants using enzymes that can interact with compounds similar to 3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide. These studies are pivotal in developing biotechnological solutions for the removal of hazardous substances from the environment (Zhuo et al., 2018).
5. Antimicrobial Activity
Sulfonamide compounds, analogous to 3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide, have been synthesized and tested for their antimicrobial properties. These studies contribute to the search for new antimicrobial agents, particularly in the face of growing antibiotic resistance (Patel et al., 2011).
6. Development of New Drug Candidates
The compound has been investigated for its potential in the development of new drug candidates, particularly for the treatment of Alzheimer’s disease. This research is a testament to the diverse applicability of sulfonamide derivatives in medicinal chemistry and drug discovery (Rehman et al., 2018).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O6S/c1-25-15-10-12(19(21)22)4-7-14(15)18-16(20)8-9-26(23,24)13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPAFJUZBCPBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2993965.png)
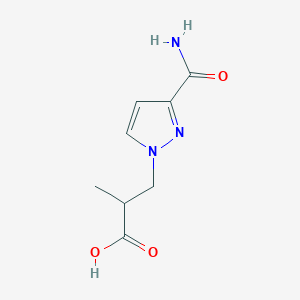
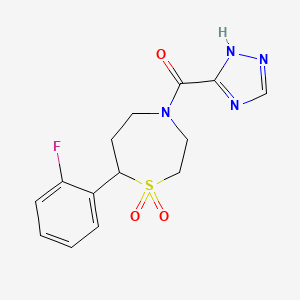
![Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2993969.png)
![3,9-bis(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993971.png)
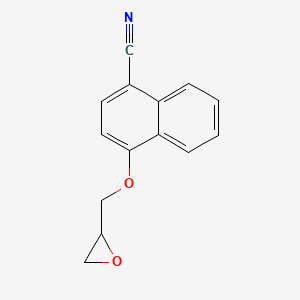
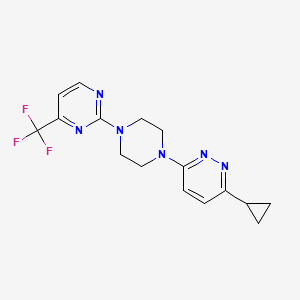
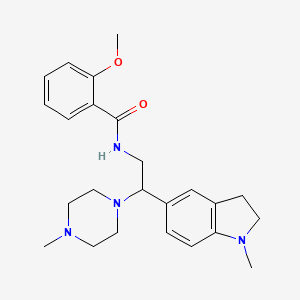
![1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one](/img/structure/B2993979.png)
![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B2993980.png)
![N,N-dimethyl-N-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B2993981.png)
![N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2993984.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2993985.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-N-({[(4-nitrobenzyl)oxy]amino}methylene)-1-hydrazinecarboxamide](/img/structure/B2993987.png)